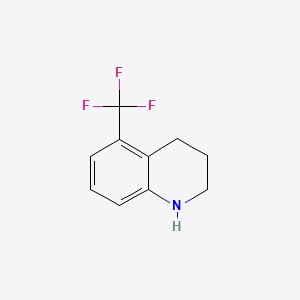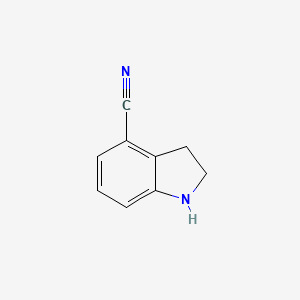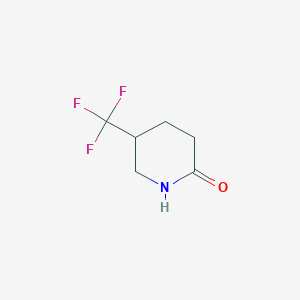
5-(Trifluoromethyl)piperidin-2-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
DNA Sequencing
5-(Trifluoromethyl)piperidin-2-one has been indirectly linked to advancements in DNA sequencing. Specifically, a study by Negri et al. (1994) detailed a chemical sequencing method for DNA, which relies on treatments involving piperidine. Although not directly mentioning this compound, this research highlights the broader role of piperidine derivatives in genetic research, particularly in sequencing and mutation identification methods (Negri, Ferraboli, Barlati, & Mauro, 1994).
Corrosion Inhibition
Piperidine derivatives, including those similar to this compound, have been investigated for their role in corrosion inhibition. For instance, a study by Belghiti et al. (2018) explored the interaction of various piperidine derivatives with iron surfaces. The research aimed to understand the efficacy of these compounds as corrosion inhibitors, which is vital for protecting metal surfaces in industrial applications (Belghiti et al., 2018).
Molecular Structure Analysis
Research by Li et al. (2005) examined the molecular structures of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, including compounds structurally related to this compound. This study highlights the significance of such compounds in understanding molecular interactions and structural analysis, which can have broader implications in pharmacology and material science (Li et al., 2005).
Synthesis of Functionalized Piperidine Derivatives
The synthesis and characterization of various piperidine derivatives, akin to this compound, have been a subject of interest for their potential applications in pharmacology and material science. A study by Mohanraj and Ponnuswamy (2017) focused on the synthesis of N-acyl piperdine-4-ones, demonstrating the versatility of piperidine derivatives in creating new compounds with potential biological activities (Mohanraj & Ponnuswamy, 2017).
Wirkmechanismus
Target of Action
Piperidine derivatives, which include 5-(trifluoromethyl)piperidin-2-one, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals
Mode of Action
Piperidine derivatives are known to participate in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Piperidine derivatives are known to be involved in various biochemical pathways . The downstream effects of these pathways are subject to ongoing research.
Pharmacokinetics
It is known that the compound has a molecular weight of 16713
Result of Action
It is known that piperidine derivatives have been used in the synthesis of broad-spectrum antiviral agents . The specific effects of this compound’s action are subjects of ongoing research.
Action Environment
It is known that the compound should be stored at room temperature
Biochemische Analyse
Biochemical Properties
5-(Trifluoromethyl)piperidin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with proteases, which are enzymes that break down proteins . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, inhibiting its activity. This inhibition can be crucial in studying the proteolytic pathways and understanding the regulation of protein degradation in cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These threshold effects are crucial for determining the safe and effective dosage range for experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It can affect metabolic flux and alter the levels of specific metabolites, leading to changes in cellular energy production and biosynthesis. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its bioavailability and activity. The distribution of this compound within different cellular compartments can also impact its effectiveness in modulating biochemical pathways.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within the cell. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)4-1-2-5(11)10-3-4/h4H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKCLUZAQCBIII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585492 | |
| Record name | 5-(Trifluoromethyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50549-24-1 | |
| Record name | 5-(Trifluoromethyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


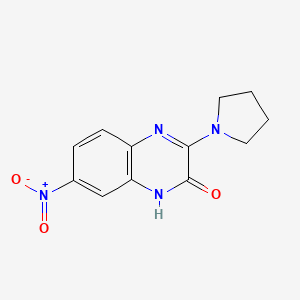

![4-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1355690.png)
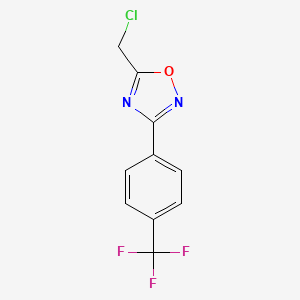
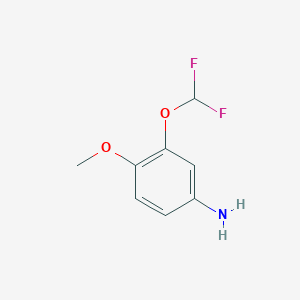

![Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1355730.png)

